molecular formula C17H15N3O3 B2492600 methyl N-[1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate CAS No. 303995-38-2

methyl N-[1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate

Cat. No. B2492600
CAS RN: 303995-38-2
M. Wt: 309.325
InChI Key: NGDSIYLXCFGNEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoquinoline derivatives often involves complex reactions, including 1,3-dipolar cycloaddition and Pictet-Spengler cyclization. For example, a series of bis(carbamates) synthesized through these methods showed activity against lymphocytic leukemia, indicating the potential biological activity of these compounds (Anderson et al., 1988). Another method for synthesizing N-isoquinolin-1-yl carbamates involves a catalyst-free synthesis from N-hetaryl ureas and alcohols, highlighting an environmentally friendly approach (Kasatkina et al., 2021).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by the presence of a heterocyclic ring that influences the chemical behavior and potential biological activity of these compounds. For instance, the structure-activity relationship analysis can help identify specific substitutions that enhance antibacterial activity, as seen in the research on 4-oxoquinoline-3-carboxylic acids (Miyamoto et al., 1990).

Chemical Reactions and Properties

Isoquinoline derivatives undergo a variety of chemical reactions, including catalytic and photo-oxidative processes. For example, the sequential [3 + 2] cycloaddition/oxidative aromatization reaction catalyzed by methylene blue under oxygen atmosphere demonstrates an efficient synthesis method for pyrrolo[2,1-a]isoquinoline derivatives (Fujiya et al., 2016).

Scientific Research Applications

Antileukemic Activity

  • Bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, including compounds structurally related to Methyl N-[1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate, have shown significant in vivo activity against P388 lymphocytic leukemia. This indicates potential applications in antileukemic therapies (Anderson, Heider, Raju, & Yucht, 1988).

Synthesis of Polyheterocyclic Compounds

  • In the field of organic chemistry, this compound has been utilized as a building block in the synthesis of complex polyheterocyclic structures. This illustrates its importance in expanding the diversity of chemical compounds, which may have various applications in materials science and pharmaceuticals (Velikorodov, Stepkina, Polovinkina, & Osipova, 2019).

Antibacterial Activity

  • Related 4-oxoquinoline-3-carboxylic acids, which have structural similarities to this compound, demonstrated potent antibacterial activity against a range of gram-positive and gram-negative bacteria. This suggests possible uses in developing new antibacterial agents (Miyamoto et al., 1990).

Serotonin Analogs

  • The compound has been used in the synthesis of N-methyl-4-pyridyl-1,2,3,4-tetrahydroisoquinolines, designed as potential serotonin analogs. This indicates its potential in neuropsychiatric drug development (Prat et al., 2000).

Structural Studies in Crystallohydrate Solid State

  • The compound's derivatives have been synthesized and studied for their structural properties in both water solutions and crystalline hydrate states. Such studies are crucial in materials science for understanding molecular interactions and properties (Stoyanova et al., 2010).

Dye Synthesis

  • A study has explored the synthesis of pyridinium salts and biscyanine dyes using derivatives of this compound. This research is significant in the field of dye chemistry and materials science (Yelenich et al., 2016).

properties

IUPAC Name

methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-23-17(22)19-15-11-20(10-12-5-4-8-18-9-12)16(21)14-7-3-2-6-13(14)15/h2-9,11H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDSIYLXCFGNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CN(C(=O)C2=CC=CC=C21)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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